molecular formula C7H6F2O2 B064891 2,3-Difluoro-6-methoxyphenol CAS No. 186306-70-7

2,3-Difluoro-6-methoxyphenol

Cat. No.: B064891
CAS No.: 186306-70-7
M. Wt: 160.12 g/mol
InChI Key: HDQMXTCQIQIJFG-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxyphenol typically involves the fluorination of 6-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as fluorine gas (F2) or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) fluoride (FeF3), to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer and more environmentally friendly fluorinating agents, such as Selectfluor, can be employed to minimize the risks associated with handling fluorine gas.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroquinone or other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenol: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    2,6-Difluoro-4-methoxyphenol: Has a different substitution pattern, leading to variations in its properties and applications.

    3,5-Difluoro-2-methoxyphenol: Another isomer with distinct chemical and biological characteristics.

Uniqueness

2,3-Difluoro-6-methoxyphenol is unique due to the specific positioning of the fluorine atoms and methoxy group on the benzene ring

Properties

IUPAC Name

2,3-difluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMXTCQIQIJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390867
Record name 2,3-Difluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186306-70-7
Record name 2,3-Difluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure of Example 39, 125 g of 3,4-difluoroanisole (commercial) and 500 ml of a 1.6M solution of N-butyllithium in hexane were reacted at -72° C., and then 92.4 ml of trimethylborate, 500 ml of hydrochloric acid and 120 g of intermediate compound were reacted and the product was reacted with 440 ml of 30% hydrogen peroxide to obtain 82.4 g of the expected product melting at 46.6° C.
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125 g
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Synthesis routes and methods II

Procedure details

Using the procedure of Example 39, 125 g of 3,4-difluoroanisole (commercial) and 500 ml of a 1.6 M solution of N-butyl-lithium in hexane were reacted at −72° C., and then 92.4 ml of trimethylborate, 500 ml of hydrochloric acid and 120 g of intermediate compound were reacted and the product was reacted with 440 ml of 30% hydrogen peroxide to obtain 82.4 g of the expected product melting at 46.6° C.
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125 g
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500 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2,3-difluoro-6-methoxybenzaldehyde (2.58 g) in methylene chloride (45 mL) was added 3-chloroperbenzoic acid (5.97 g) under ice-cooling, and the mixture was heated for reflux overnight. The reaction mixture was cooled in ice. To the mixture was added 10% aqueous sodium sulfite solution, and the resulting mixture was stirred for 20 minutes. The organic layer was separated and washed with water twice, a saturated aqueous sodium hydrogen carbonate solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in tetrahydrofuran (15 mL)-methanol (7.5 mL). To the solution was added sodium methoxide (28% methanol solution, 3.75 mL), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=2/3) and column chromatography on aminopropylated silica gel (eluent: ethyl acetate/methanol=9/1−3/2) successively to give the title compound (1.7 g).
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Synthesis routes and methods IV

Procedure details

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